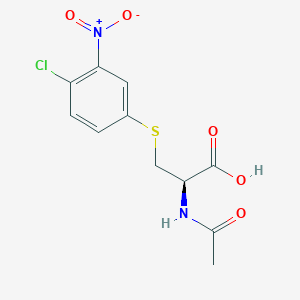
N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine is a chemical compound known for its unique properties and applications in various scientific fields It is a derivative of L-cysteine, an amino acid, and features a 4-chloro-3-nitrophenyl group attached to the sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine typically involves the reaction of L-cysteine with 4-chloro-3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of L-cysteine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the nitro group can participate in redox reactions, while the chloro group can engage in substitution reactions, affecting the overall activity of the compound.
類似化合物との比較
N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine can be compared with other similar compounds, such as:
N-Acetyl-S-(4-chlorophenyl)-L-cysteine: Lacks the nitro group, which affects its reactivity and applications.
N-Acetyl-S-(3-nitrophenyl)-L-cysteine: The position of the nitro group influences its chemical properties and biological activity.
N-Acetyl-S-(4-bromo-3-nitrophenyl)-L-cysteine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
特性
CAS番号 |
836656-37-2 |
|---|---|
分子式 |
C11H11ClN2O5S |
分子量 |
318.73 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(4-chloro-3-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11ClN2O5S/c1-6(15)13-9(11(16)17)5-20-7-2-3-8(12)10(4-7)14(18)19/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChIキー |
GCORTNCGUFOKTM-VIFPVBQESA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


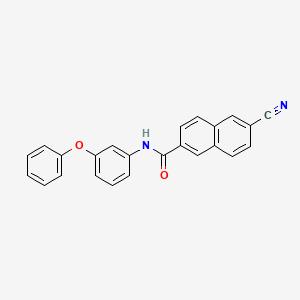
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
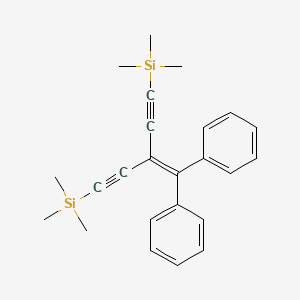
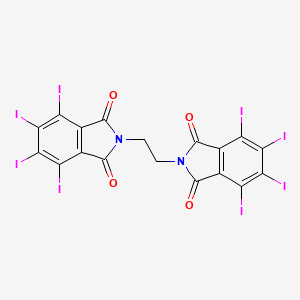

![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
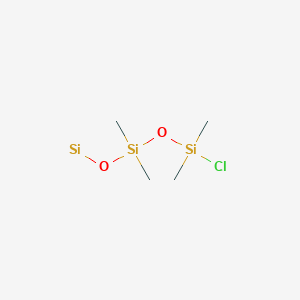
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
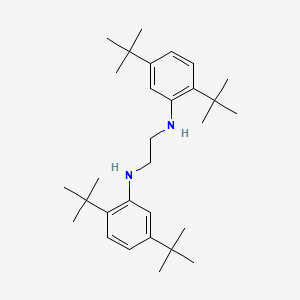
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
